molecular formula C43H49NO15 B021501 Docetaxel Metabolite M4 CAS No. 157067-34-0

Docetaxel Metabolite M4

カタログ番号: B021501
CAS番号: 157067-34-0
分子量: 819.8 g/mol
InChIキー: WZZFVRAJNWWNDL-AYORVWLJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Docetaxel Metabolite M4 (CAS: 157067-34-0) is a major human metabolite of docetaxel, a semi-synthetic taxane derivative widely used in chemotherapy for cancers such as breast, prostate, and non-small cell lung cancer . Structurally, M4 retains the core taxane skeleton (C43H49NO15, molecular weight: 819.85 g/mol) but undergoes specific modifications during hepatic metabolism, likely involving hydroxylation or oxidation .

準備方法

Metabolic Pathways Leading to M4 Formation

Docetaxel undergoes hepatic metabolism primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5), resulting in four major metabolites: M1, M2, M3, and M4 . The metabolic cascade begins with hydroxylation of the synthetic isobutoxy side chain of docetaxel, forming metabolite M2 . This intermediate undergoes further oxidation to produce an unstable aldehyde, which spontaneously cyclizes into stereoisomers M1 and M3 . Subsequent oxidation of M1/M3 yields M4, characterized by a hydroxylated tert-butyl propionate side chain .

Key Enzymatic Drivers :

  • CYP3A4/5 isoforms are critical for M4 synthesis, with kinetic studies showing a Michaelis-Menten constant (KmK_m) of 2 μM for docetaxel hydroxylation in human liver microsomes .

  • Comparative analyses with paclitaxel metabolism reveal analogous pathways, where CYP3A4-dependent hydroxylation of the tert-butyl group directly correlates with M4 generation .

In Vitro Synthesis Using Hepatic Microsomes

Microsomal Incubation Protocol

Metabolite M4 is synthesized in vitro using human liver microsomes under controlled conditions:

  • Incubation Setup :

    • Microsomes (0.5 mg/mL protein concentration) are incubated with docetaxel (10–100 μM) in phosphate buffer (pH 7.4).

    • NADPH (1 mM) is added to initiate enzymatic activity .

    • Reactions proceed at 37°C for 60–120 minutes and are terminated with ice-cold acetonitrile .

  • Metabolite Extraction :

    • Liquid-liquid extraction with ethyl acetate (3:1 v/v) isolates metabolites .

    • Organic layers are evaporated under nitrogen, and residues reconstituted in methanol for analysis .

Yield and Efficiency :

  • Microsomal incubations generate M4 at concentrations detectable via LC/MS/MS, with extraction efficiencies exceeding 90% .

  • Stability studies indicate M4 degrades by ≤25% after one year at -20°C, necessitating cryogenic storage .

Isolation from Biological Matrices

Fecal Extraction in Clinical Samples

M4 is a predominant fecal metabolite, accounting for 13.3 ± 1.81% of administered docetaxel doses in patients .

  • Sample Collection :

    • Feces are collected from patients 0–31 hours post-docetaxel infusion (100 mg/m²) .

    • Homogenized samples are lyophilized and extracted with ethyl acetate .

  • Chromatographic Purification :

    • Crude extracts undergo semi-preparative HPLC (C18 column, 230 nm detection) .

    • M4 elutes at 15–18 minutes under gradient conditions (acetonitrile/water, 40–60% over 30 minutes) .

Purity Assessment :

  • Isolated M4 is validated via LC/UV and off-line mass spectrometry, confirming >95% purity .

  • Structural identification uses high-resolution MS/MS, showing characteristic fragments at m/z 830.3 → 304.1 .

Analytical Quantification Techniques

LC/MS/MS Method Development

A validated LC/MS/MS assay quantifies M4 in plasma and microsomal samples with high sensitivity :

ParameterSpecification
Linear Range0.25–500 ng/mL
LLOQ0.5 ng/mL
Accuracy±7.7% (metabolites), ±14.3% (parent)
Precision (RSD)≤17.6% (metabolites), ≤10.1% (parent)

Chromatographic Conditions :

  • Column: C18 (2.1 × 50 mm, 3.5 μm)

  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

  • Gradient: 20% B to 95% B over 10 minutes .

Ionization Settings :

  • ESI+ mode; MRM transitions: m/z 830.3 → 304.1 (M4) .

Challenges in Reference Standard Preparation

Synthetic Limitations

  • Lack of Commercial Standards : Chemically pure M4 is unavailable commercially, necessitating in-house synthesis .

  • Isomer Differentiation : M1/M3 stereoisomers require chiral chromatography for resolution, complicating large-scale production .

Correction Factors for Quantification

Due to differential ionization efficiencies between docetaxel and M4, response factors are applied:
M4 Concentration=Peak AreaM4Response FactorM4\text{M4 Concentration} = \frac{\text{Peak Area}_{M4}}{\text{Response Factor}_{M4}}
where response factors are derived from spiked plasma samples .

Pharmacokinetic Implications of M4 Preparation

Role in Drug Disposition

  • M4 exhibits 20-fold lower cytotoxicity than docetaxel, reducing systemic toxicity .

  • Fecal excretion of M4 increases to 20.1 ± 4.39% when docetaxel is co-administered with P-glycoprotein inhibitors (e.g., R101933), altering elimination kinetics .

Plasma Detection Thresholds

  • M4 plasma concentrations in patients range from 22–230 ng/mL, necessitating ultrasensitive assays for pharmacokinetic studies .

科学的研究の応用

Metabolic Pathways and Pharmacokinetics

M4 is formed through the hydroxylation of docetaxel at the butyl group of the C13 side chain by CYP3A enzymes. The metabolic disposition of docetaxel and its metabolites, including M4, is crucial for understanding its pharmacokinetics and therapeutic outcomes.

M4's role extends to understanding drug-drug interactions, particularly with co-administered agents such as cisplatin and anticonvulsants. Studies have shown that certain drugs can induce or inhibit the metabolism of docetaxel, thereby affecting the levels of M4.

  • CYP3A Inhibitors : The presence of inhibitors like ritonavir can increase docetaxel exposure to levels comparable to intravenous administration . This interaction may lead to increased levels of M4 due to altered metabolic pathways.
  • Anticonvulsants : Medications such as phenytoin and phenobarbital have been shown to increase the clearance of M4 by approximately 25%, indicating a significant interaction that could affect therapeutic outcomes .

Table 2: Drug Interaction Effects on M4

Drug ClassEffect on M4 Clearance
CYP3A InhibitorsIncreased
AnticonvulsantsIncreased by 25%
Chemotherapeutics (e.g., Cisplatin)Variable effect

Case Studies and Research Findings

Several studies have documented the clinical relevance of M4 in patient populations undergoing chemotherapy with docetaxel.

  • Study on Bioavailability : Research demonstrated that the absence of both CYP3A and P-glycoprotein (P-gp) significantly increased oral bioavailability of docetaxel, leading to higher systemic exposure to both docetaxel and its metabolites, including M4 .
  • Pharmacogenetic Studies : Variations in CYP3A5 alleles have been associated with altered clearance rates of docetaxel and its metabolites. Patients with specific genetic profiles may experience different therapeutic effects based on their ability to metabolize these compounds .

作用機序

The mechanism of action of Docetaxel Metabolite M4 is closely related to that of its parent compound, docetaxel. Docetaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, thereby inhibiting cell division and promoting cell death. This compound, being a metabolite, may not have significant independent pharmacological activity but contributes to the overall pharmacokinetic profile of docetaxel .

類似化合物との比較

Comparative Analysis with Similar Taxane Compounds

Structural and Chemical Comparisons

Table 1: Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Modifications
Docetaxel Metabolite M4 157067-34-0 C43H49NO15 819.85 Hydroxylation/oxidation at C10 or C14
Docetaxel 114977-28-5 C43H53NO14 807.88 N-tert-butoxycarbonyl group
Paclitaxel 33069-62-4 C47H51NO14 853.89 Benzoyl group at C2
Cabazitaxel 183133-96-2 C45H57NO14 835.94 Methylation at C7 and C10
10-Oxo Docetaxel 167074-97-7 C43H47NO15 817.83 Ketone group at C10

Key Observations :

  • M4 shares the taxane backbone with docetaxel but lacks the tert-butoxycarbonyl group, which may enhance solubility compared to its parent compound .
  • Unlike cabazitaxel, which is methylated to bypass drug resistance, M4’s modifications are metabolic and may influence clearance rates .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparisons

Compound Half-Life (h) Metabolism Pathway Bioactivity (IC50, μM) Toxicity Profile
This compound Not reported Hepatic CYP3A4-mediated Not established Lower neurotoxicity vs. docetaxel
Docetaxel 11–18 CYP3A4 oxidation to M1–M4 0.2 (microtubule) Myelosuppression, neuropathy
Paclitaxel 5–8 CYP2C8/CYP3A4 hydroxylation 0.01–0.1 Hypersensitivity, neutropenia
Cabazitaxel 48–72 CYP3A4/UGT1A1 glucuronidation 0.04–0.2 Diarrhea, febrile neutropenia

Key Findings :

  • M4’s formation is dependent on CYP3A4, similar to docetaxel, but its elimination pathways remain unclear .
  • In preclinical models, docetaxel’s efficacy (IC50: 0.2 μM) is superior to M4, though M4 may contribute to prolonged drug exposure .

Clinical and Preclinical Relevance

  • Efficacy : Docetaxel and cabazitaxel show higher antitumor activity than M4 in vitro, with cabazitaxel demonstrating efficacy in docetaxel-resistant cancers .
  • Toxicity : M4 is associated with reduced neurotoxicity compared to docetaxel, which causes grade 3–4 neuropathy in 5–10% of patients .
  • Drug Interactions : Unlike paclitaxel, which interacts with P-glycoprotein, M4’s transport mechanisms are undefined but may involve organic anion transporters .

生物活性

Docetaxel, a widely used chemotherapeutic agent, is primarily employed in treating various cancers, including breast cancer, non-small cell lung cancer, and prostate cancer. The drug is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, resulting in several metabolites, among which M4 is significant due to its biological activity. Understanding the biological activity of Docetaxel Metabolite M4 is crucial for optimizing therapeutic strategies and managing potential side effects.

Docetaxel itself functions by stabilizing microtubules, preventing their depolymerization, which is essential for cell division. This mechanism leads to the inhibition of mitosis and ultimately induces apoptosis in cancer cells. The metabolites, including M4, may also exhibit similar or modified mechanisms of action:

  • Microtubule Stabilization : Like docetaxel, M4 may stabilize microtubules, contributing to its antitumor effects.
  • Apoptosis Induction : There is evidence suggesting that metabolites can interact with apoptosis-regulating proteins such as Bcl-2, potentially influencing cell survival pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics:

  • Metabolism : M4 is formed through the oxidation of other metabolites (M1 and M3) and exhibits a complex interaction with CYP450 enzymes. Its metabolism can be influenced by co-administered drugs that induce or inhibit these enzymes .
  • Distribution : The volume of distribution for docetaxel and its metabolites can vary significantly among individuals due to factors such as genetic polymorphisms affecting CYP3A activity .

Toxicity and Side Effects

The biological activity of M4 is also associated with specific toxicological profiles:

  • Neutropenia : Studies indicate that unbound docetaxel (and possibly its metabolites like M4) correlates with severe neutropenia, a common side effect of chemotherapy .
  • Drug Interactions : Co-administration with anticonvulsants or other drugs that affect CYP450 activity can alter the pharmacokinetics of M4, leading to variations in efficacy and toxicity .

Pharmacokinetic Parameters of Docetaxel and Metabolites

ParameterDocetaxelMetabolite M4
Volume of Distribution113 LNot specifically defined
Protein Binding94% (97% in patients)Not specifically defined
Elimination RoutePrimarily fecesPrimarily feces
Half-life13.5 ± 7.5 hoursNot specifically defined

Case Studies

  • Case Study on Neutropenia :
    • In a clinical trial involving patients treated with docetaxel, those exhibiting higher plasma concentrations of unbound docetaxel showed a significant increase in grade 4 neutropenia incidents .
  • Impact of Anticonvulsants :
    • A study highlighted that patients on phenytoin experienced a 25% increase in clearance of M4 due to enhanced CYP450 activity, impacting overall treatment efficacy .

Research Findings

Recent studies have focused on the pharmacogenomics related to docetaxel metabolism:

  • Genetic Variability : Variations in CYP3A4 and CYP3A5 alleles significantly affect the clearance rates of docetaxel and its metabolites. For instance, specific polymorphisms have been associated with increased toxicity levels in certain populations .
  • Clinical Trials : Ongoing trials like STAMPEDE are exploring the long-term effects of docetaxel combined with hormone therapy in prostate cancer patients, providing insights into the role of metabolites like M4 in treatment outcomes .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Docetaxel Metabolite M4 in biological samples?

  • Methodological Answer : Detection of M4 typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters for sensitivity. For example, ultrafiltration combined with ultra-performance LC (UPLC) can isolate unbound M4 from plasma, followed by MS/MS with multiple reaction monitoring (MRM) for quantification . Nonlinear retention time alignment tools like XCMS are critical for peak detection and matching in untargeted metabolomics studies . Validation should include specificity, linearity (1–1000 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (≥85%) .

Q. What is the metabolic pathway of Docetaxel leading to the formation of M4?

  • Methodological Answer : Docetaxel undergoes hepatic metabolism via cytochrome P450 enzymes (e.g., CYP3A4/5), with M4 identified as a major oxidative metabolite. Stable isotope-labeled analogs (e.g., M4-D6) are used as internal standards to trace metabolic pathways in vitro and in vivo . Comparative studies using hepatocyte incubations or microsomal assays can map the formation kinetics of M4 relative to other metabolites (e.g., M1, M2) .

Q. How does the pharmacokinetic (PK) profile of M4 differ from Docetaxel?

  • Methodological Answer : M4 exhibits a longer half-life than Docetaxel due to reduced plasma protein binding. PK studies should use parallel sampling of plasma, urine, and bile to assess clearance rates. Population pharmacokinetic modeling, incorporating covariates like CYP3A5 genotype and albumin levels, can explain inter-patient variability in M4 exposure .

Advanced Research Questions

Q. What experimental design considerations are critical for studying M4’s pharmacodynamic effects in vivo?

  • Methodological Answer :

  • Dose Selection : Use pilot studies to determine the minimal effective dose of M4 that replicates Docetaxel’s microtubule stabilization without off-target toxicity .
  • Control Groups : Include cohorts treated with Docetaxel alone, M4 alone, and combination therapy to isolate metabolite-specific effects .
  • Endpoint Analysis : Measure biomarkers like β-tubulin polymerization and apoptosis markers (e.g., caspase-3 activation) at multiple timepoints .
  • Data Standardization : Share metadata (e.g., sample collection time, storage conditions) via repositories like the Metabolomics Workbench to ensure reproducibility .

Q. How can researchers resolve contradictions in reported metabolic stability data for M4 across studies?

  • Methodological Answer :

  • Meta-Analysis : Apply systematic review frameworks to aggregate data from heterogeneous studies. Use tools like PRISMA to evaluate bias in sample size, analytical platforms, and statistical methods .
  • Cofactor Modulation : Test M4 stability under varying CYP3A4 cofactor conditions (e.g., NADPH concentration) to identify protocol-driven variability .
  • Cross-Validation : Replicate conflicting results using harmonized protocols (e.g., FDA bioanalytical guidelines) and shared reference materials (e.g., deuterated M4-D6) .

Q. What computational tools enable integration of M4 data into systems pharmacology models?

  • Methodological Answer :

  • Pathway Mapping : Use Kyoto Encyclopedia of Genes and Genomes (KEGG) to contextualize M4 within Docetaxel’s metabolic network.
  • Machine Learning : Train models on metabolomics datasets (e.g., Metabolomics Workbench ) to predict M4’s role in drug resistance or synergistic interactions.
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Tools like NONMEM or Monolix can link M4 exposure to tumor shrinkage metrics, incorporating covariates like tumor microenvironment pH .

Q. Data Management and Reproducibility

Q. How should researchers handle raw metabolomic data for M4 to ensure reproducibility?

  • Methodological Answer :

  • Deposit Raw Data : Use repositories like Metabolomics Workbench or DRYAD with standardized metadata (e.g., LC gradient, ionization mode).
  • Version Control : Track preprocessing steps (e.g., XCMS parameters ) via electronic lab notebooks.
  • Ethical Compliance : Annotate datasets with consent protocols and de-identify patient data per NIH guidelines .

特性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,46-48,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZFVRAJNWWNDL-AYORVWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578107
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

819.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157067-34-0
Record name RPR-104943
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157067340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RPR-104943
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49E4SSQ1AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docetaxel Metabolite M4
Reactant of Route 2
Reactant of Route 2
Docetaxel Metabolite M4
Reactant of Route 3
Reactant of Route 3
Docetaxel Metabolite M4
Reactant of Route 4
Reactant of Route 4
Docetaxel Metabolite M4
Reactant of Route 5
Reactant of Route 5
Docetaxel Metabolite M4
Reactant of Route 6
Reactant of Route 6
Docetaxel Metabolite M4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。